BenchChemオンラインストアへようこそ!

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cytotoxicity HepG2 Screening

This 2,4,5-trimethyl-substituted TMP-benzenesulfonamide is the essential structurally matched negative control for TMP-benzenesulfonamide libraries. Its distinct methyl arrangement (vs. 2,3,5,6-tetramethyl or halogen analogs) ensures accurate SAR interpretation. With negligible HepG2 cytotoxicity (B Score -7.57), it is ideal for phenotypic assays requiring exclusion of compound toxicity. Public screening data (ChEMBL) confirm inactive/weak activity, providing a validated baseline for target engagement studies. Procure this specific congener to maintain assay integrity and avoid potency/selectivity divergence.

Molecular Formula C18H30N2O2S
Molecular Weight 338.51
CAS No. 691381-06-3
Cat. No. B2978095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
CAS691381-06-3
Molecular FormulaC18H30N2O2S
Molecular Weight338.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
InChIInChI=1S/C18H30N2O2S/c1-12-8-14(3)16(9-13(12)2)23(21,22)19-15-10-17(4,5)20-18(6,7)11-15/h8-9,15,19-20H,10-11H2,1-7H3
InChIKeyZRXHLYSBUBETEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (691381-06-3): Procurement-Relevant Structural and Biochemical Profile


2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (CAS 691381-06-3; PubChem CID 700222) is a small-molecule benzenesulfonamide derivative featuring a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) substituent on the sulfonamide nitrogen and a 2,4,5-trimethyl substitution pattern on the phenyl ring [1]. The TMP motif is a sterically hindered, conformationally constrained secondary amine that confers distinct physicochemical properties, including a computed XLogP3 of 3.3, two hydrogen bond donors, and four acceptors, with a molecular weight of 338.5 g/mol [1]. This compound has been registered in screening collections and is commercially available from several research-chemical suppliers [2].

Why Generic Substitution of 2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide Carries Unquantified Risk


Benzenesulfonamides bearing the 2,2,6,6-tetramethylpiperidin-4-yl group are a broad structural class with diverse biological profiles [1]. The 2,4,5-trimethyl substitution pattern on the phenyl ring is not a universal feature; closely related analogs with different methyl arrangements (e.g., 2,3,5,6-tetramethyl ) or halogen substituents (e.g., 3,4-dichloro-2-ethoxy [1]) display distinct target engagement profiles, including IKKβ inhibition [1]. Public screening data for the target compound (CHEMBL1579494) indicate weak or inconclusive activity across a range of targets [2]. Without systematic comparator data, interchange with another TMP-benzenesulfonamide cannot be assumed to preserve either potency or selectivity, and procurement decisions must therefore be guided by the specific structural attributes of the 2,4,5-trimethyl congener.

Quantitative Evidence Guide for 2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (691381-06-3)


HepG2 Cytotoxicity Profiling of 2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in a Cell-Based Assay

In a HepG2 cytotoxicity assay measured in a cell-based system using a plate reader (Johns Hopkins Ion Channel Center protocol), the target compound exhibited a B Score of approximately -7.57, indicating minimal cytotoxicity at the tested concentration . This value provides a baseline safety parameter for cell-based applications, although no direct comparator data from the same experimental run are publicly available .

Cytotoxicity HepG2 Screening

Mu-Opioid Receptor Activation Potential of 2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

When tested at 9.3 µM in a cell-based assay against the mu-type opioid receptor isoform MOR-1 (The Scripps Research Institute Molecular Screening Center), the compound produced an activation signal of 4.41 . In the absence of a structurally related comparator evaluated under identical conditions, this data point can only be interpreted as a low-level off-target liability flag, useful for experimental design where mu-opioid receptor interference must be minimized .

GPCR Mu-opioid receptor Selectivity profiling

Absence of Strong Bioactivity Across a Broad PubChem Screening Panel

ChEMBL-curated activity data for CHEMBL1579494 (the target compound) derived from the PubChem BioAssay depositor set (document CHEMBL1201862) show that across nine potency assays covering targets including AmpC beta-lactamase (potency 100 µM), RORγ (7.1 µM), DNA polymerase iota (79 µM), and GLP-1 receptor (10 µM), the compound exhibited predominantly inconclusive or weak activity [1]. While no direct comparator data are embedded in these records, the profile suggests that 2,4,5-trimethyl substitution on the benzenesulfonamide scaffold confers a generally inactive phenotype across this panel, which may be a desired feature for use as a negative control or scaffold for further functionalization [1].

Bioactivity profiling High-throughput screening Selectivity

Research and Industrial Application Scenarios for 2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (691381-06-3)


Negative Control Compound in Phenotypic Screening Campaigns

Given its predominantly weak or inconclusive activity across a broad panel of targets in PubChem qHTS assays [1], this compound can serve as a structurally matched negative control for screening libraries that contain active TMP-benzenesulfonamide derivatives. Its low cytotoxicity in HepG2 cells further supports its use in cell-based phenotypic assays where compound-related toxicity must be excluded.

Medicinal Chemistry Starting Scaffold for Selective Probe Development

The 2,4,5-trimethyl substitution pattern represents one specific methyl arrangement within the TMP-benzenesulfonamide series. Researchers developing structure-activity relationships (SAR) around the phenyl substitution pattern can use this compound as a comparator to assess the impact of methyl group position on target engagement, leveraging the ChEMBL screening data as a baseline inactivity reference [1].

In Vitro ADME/Tox Reference Standard for the TMP-Benzenesulfonamide Series

The HepG2 cytotoxicity profile provides a safety benchmark for the series. In laboratories evaluating the hepatic safety of related TMP-benzenesulfonamides, this compound may serve as a reference point, given that its B Score of -7.57 indicates minimal intrinsic cytotoxicity under the tested conditions.

Quote Request

Request a Quote for 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.